3-(2,3,4,5,6-Pentamethylphenyl)-1-propene
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Overview
Description
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is an organic compound characterized by a propene group attached to a pentamethyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene typically involves the reaction of 2,3,4,5,6-pentamethylbenzyl chloride with a suitable base, such as potassium tert-butoxide, in the presence of a solvent like dimethyl sulfoxide. The reaction proceeds through an elimination mechanism, resulting in the formation of the desired propene derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or alcohols.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid for epoxidation and potassium permanganate for hydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the double bond.
Substitution: Friedel-Crafts alkylation or acylation can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3,4,5,6-Pentamethylphenyl)-1-propene involves its interaction with molecular targets through its propene and aromatic moieties. The compound can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,4,5-Pentamethyl-6-[2-(2,3,4,5,6-pentamethylphenyl)ethyl]benzene
- (4-nitrophenyl)(2,3,4,5,6-pentamethylphenyl)methanone
Uniqueness
3-(2,3,4,5,6-Pentamethylphenyl)-1-propene is unique due to its propene group, which imparts distinct reactivity compared to other pentamethyl-substituted aromatic compounds. This structural feature allows for a broader range of chemical transformations and applications in various fields .
Properties
IUPAC Name |
1,2,3,4,5-pentamethyl-6-prop-2-enylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-7-8-14-12(5)10(3)9(2)11(4)13(14)6/h7H,1,8H2,2-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGPRQFLWSXCOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)CC=C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641234 |
Source
|
Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
636566-69-3 |
Source
|
Record name | 1,2,3,4,5-Pentamethyl-6-(prop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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